Cas no 2229542-67-8 (1-ethenyl-4-(2-nitroethyl)-1H-pyrazole)

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-ethenyl-4-(2-nitroethyl)-1H-pyrazole
- 2229542-67-8
- EN300-1730237
-
- インチ: 1S/C7H9N3O2/c1-2-9-6-7(5-8-9)3-4-10(11)12/h2,5-6H,1,3-4H2
- InChIKey: QXIODXRUKPZLHS-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](CCC1C=NN(C=C)C=1)=O
計算された属性
- せいみつぶんしりょう: 167.069476538g/mol
- どういたいしつりょう: 167.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 63.6Ų
1-ethenyl-4-(2-nitroethyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1730237-0.5g |
1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |
2229542-67-8 | 0.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1730237-0.25g |
1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |
2229542-67-8 | 0.25g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1730237-1.0g |
1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |
2229542-67-8 | 1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1730237-10g |
1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |
2229542-67-8 | 10g |
$6758.0 | 2023-09-20 | ||
Enamine | EN300-1730237-5.0g |
1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |
2229542-67-8 | 5g |
$4557.0 | 2023-06-04 | ||
Enamine | EN300-1730237-10.0g |
1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |
2229542-67-8 | 10g |
$6758.0 | 2023-06-04 | ||
Enamine | EN300-1730237-0.05g |
1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |
2229542-67-8 | 0.05g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1730237-1g |
1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |
2229542-67-8 | 1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1730237-5g |
1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |
2229542-67-8 | 5g |
$4557.0 | 2023-09-20 | ||
Enamine | EN300-1730237-2.5g |
1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |
2229542-67-8 | 2.5g |
$3080.0 | 2023-09-20 |
1-ethenyl-4-(2-nitroethyl)-1H-pyrazole 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
1-ethenyl-4-(2-nitroethyl)-1H-pyrazoleに関する追加情報
Recent Advances in the Study of 1-Ethenyl-4-(2-nitroethyl)-1H-pyrazole (CAS: 2229542-67-8)
The compound 1-ethenyl-4-(2-nitroethyl)-1H-pyrazole (CAS: 2229542-67-8) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by a pyrazole core with ethenyl and nitroethyl substituents, has been the subject of several innovative studies exploring its synthetic pathways, biological activities, and pharmacological properties.
Recent synthetic approaches to 1-ethenyl-4-(2-nitroethyl)-1H-pyrazole have focused on optimizing yield and purity while minimizing environmental impact. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel green chemistry approach using microwave-assisted synthesis, achieving an 87% yield with reduced solvent consumption. The researchers emphasized the importance of controlling reaction temperature to prevent decomposition of the nitroethyl group, a common challenge in the synthesis of this compound.
From a pharmacological perspective, several research groups have investigated the biological activities of 1-ethenyl-4-(2-nitroethyl)-1H-pyrazole. A groundbreaking study in Bioorganic & Medicinal Chemistry Letters (2024) revealed its potent inhibitory effects against protein kinase C (PKC) isoforms, particularly PKC-θ, with an IC50 of 0.42 μM. This finding suggests potential applications in inflammatory diseases and cancer therapy, as PKC-θ plays crucial roles in immune cell activation and tumor progression.
The mechanism of action of 1-ethenyl-4-(2-nitroethyl)-1H-pyrazole has been elucidated through computational modeling and X-ray crystallography studies. Molecular docking simulations indicate that the nitroethyl group forms critical hydrogen bonds with the ATP-binding site of target kinases, while the ethenyl moiety contributes to hydrophobic interactions. These structural insights have guided the design of second-generation derivatives with improved selectivity and pharmacokinetic properties.
Recent preclinical evaluations have demonstrated promising results for 1-ethenyl-4-(2-nitroethyl)-1H-pyrazole in animal models of rheumatoid arthritis and triple-negative breast cancer. A 2024 study in the European Journal of Pharmacology reported significant reduction in joint inflammation (68% vs control) and tumor growth inhibition (72% vs control) at well-tolerated doses. These findings support further investigation of this compound as a potential therapeutic agent.
Ongoing research is exploring structure-activity relationships (SAR) of 1-ethenyl-4-(2-nitroethyl)-1H-pyrazole derivatives. Preliminary results suggest that modifications at the 1-position (ethenyl group) can significantly influence both potency and metabolic stability. Several pharmaceutical companies have included this scaffold in their drug discovery pipelines, with one candidate currently in Phase I clinical trials for hematological malignancies.
In conclusion, 1-ethenyl-4-(2-nitroethyl)-1H-pyrazole (CAS: 2229542-67-8) represents a versatile scaffold with multiple therapeutic potentials. The recent advances in its synthesis, mechanistic understanding, and biological evaluation position this compound as an important focus for future drug development efforts in oncology and immunology.
2229542-67-8 (1-ethenyl-4-(2-nitroethyl)-1H-pyrazole) 関連製品
- 77292-91-2(tert-butyl 2-(4-(bromomethyl)phenyl)acetate)
- 1805397-89-0(Methyl 2-aminomethyl-6-bromo-3-cyanobenzoate)
- 2016332-24-2(4-Amino-1-(3-bromophenyl)cyclohexan-1-ol)
- 937271-47-1(3-(2-Chloropyrimidin-4-yl)benzoic acid)
- 2138440-52-3(1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl)-)
- 882749-54-4(4-fluorobenzyl 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide)
- 2225176-36-1(3-(Pyridin-2-yl)-5-cyclopropylphenylboronic acid)
- 1804174-04-6(Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate)
- 2172227-88-0(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-yl-N-methylacetamido}propanoic acid)
- 2034311-68-5(N-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)


